4-Butyl-4'-methoxyazobenzene
Description
Contextual Significance of Azobenzene (B91143) Derivatives in Photoresponsive Systems
Azobenzene and its derivatives are a class of chemical compounds that have been extensively studied for their photochromic properties, meaning they can undergo a reversible transformation between two isomeric forms when exposed to light. encyclopedia.pubglenresearch.com This transformation, a trans-cis isomerization, is induced by light of a specific wavelength and can be reversed by light of a different wavelength or by heat. encyclopedia.pubglenresearch.com The trans isomer is generally more stable and has a rod-like shape, while the cis isomer is less stable and possesses a bent structure. rsc.orgwikipedia.org
This ability to switch between two distinct geometric and electronic states at the molecular level is the foundation for their use in a wide array of photoresponsive systems. encyclopedia.pubrsc.org By incorporating azobenzene derivatives into materials like polymers and liquid crystals, scientists can control the macroscopic properties of these materials with light. rsc.orgtaylorandfrancis.com This has led to the development of "smart" materials that can respond to optical stimuli, with potential applications in areas such as optical data storage, molecular switches, and light-controlled drug delivery. encyclopedia.pubtaylorandfrancis.com The change in molecular shape upon isomerization can induce significant changes in the host material, such as altering the phase of a liquid crystal or changing the conformation of a polymer. reading.ac.ukinoe.ro
Historical Trajectories in the Development of Substituted Azobenzenes
The study of azobenzene dates back to 1834, when it was first discovered. taylorandfrancis.com However, it was the observation of its photoisomerization by G. S. Hartley in 1935 that opened the door to its use in photoresponsive applications. acs.org Early research focused on understanding the fundamental principles of this light-induced transformation.
Over the decades, chemists began to synthesize a wide variety of substituted azobenzenes, adding different functional groups to the phenyl rings. This was a crucial step, as it was discovered that the nature and position of these substituents could significantly influence the compound's properties. rsc.orgacs.org For example, substituents can alter the wavelengths of light required for isomerization, the thermal stability of the cis isomer, and the molecule's interaction with its environment. acs.orgrsc.org The development of "push-pull" azobenzenes, with electron-donating and electron-withdrawing groups at opposite ends of the molecule, was a significant advancement, leading to compounds with tailored absorption spectra and switching characteristics. acs.org More recent developments have focused on creating azobenzenes that can be switched with red or near-infrared light, which is more compatible with biological applications. rsc.orgchemrxiv.org
Rationale for Focused Academic Inquiry into 4-Butyl-4'-methoxyazobenzene
The specific compound, this compound, has been the subject of dedicated research due to its advantageous combination of a butyl group and a methoxy (B1213986) group as substituents. The butyl group, being a non-polar alkyl chain, and the polar methoxy group create a molecule with a balance of hydrophobic and hydrophilic characteristics. This amphiphilic nature influences its self-assembly and its interaction with other molecules, making it particularly interesting for applications in liquid crystals and polymers. reading.ac.uk
Research has shown that when this compound is doped into a liquid crystal host, its photoisomerization can be used to trigger a phase transition in the liquid crystal, a phenomenon with potential for optical switching and display technologies. reading.ac.ukinoe.ro The specific substitution pattern of this compound provides a model system for studying the fundamental relationships between molecular structure and photoresponsive behavior in these complex systems. reading.ac.ukvdoc.pub Its well-defined properties and relatively straightforward synthesis have made it a valuable tool for researchers seeking to understand and harness the power of light to control matter at the molecular level. rsc.org
| Property | Value |
| Molecular Formula | C17H20N2O |
| Molar Mass | 268.35 g/mol |
| IUPAC Name | (E)-(4-butylphenyl)(4-methoxyphenyl)diazene |
| CAS Number | 31401-33-9 |
| Appearance | Orange-red crystals |
| Isomerization | Reversible trans-cis isomerization upon light exposure |
| Data sourced from PubChem CID 2753416 nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
31401-33-9 |
|---|---|
Molecular Formula |
C17H20N2O |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
(4-butylphenyl)-(4-methoxyphenyl)diazene |
InChI |
InChI=1S/C17H20N2O/c1-3-4-5-14-6-8-15(9-7-14)18-19-16-10-12-17(20-2)13-11-16/h6-13H,3-5H2,1-2H3 |
InChI Key |
QLNKXPFUPQGUDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 4 Butyl 4 Methoxyazobenzene
Classical Diazotization and Azo Coupling Protocols for 4-Butyl-4'-methoxyazobenzene Formation
The most conventional and widely employed method for synthesizing this compound is through a two-step process involving diazotization followed by azo coupling. jchemrev.com This classical approach remains a cornerstone of azo compound synthesis due to its reliability and scalability.
The first stage, diazotization, involves the conversion of a primary aromatic amine, in this case, 4-butylaniline (B89568), into a diazonium salt. jchemrev.comorganic-chemistry.org This reaction is typically carried out in an acidic medium, such as hydrochloric acid, at low temperatures (0–5°C) using sodium nitrite (B80452) (NaNO₂). The resulting 4-butylbenzenediazonium salt is a reactive intermediate. organic-chemistry.org
In the second stage, the diazonium salt is coupled with an electron-rich aromatic compound, 4-methoxyaniline (p-anisidine), in a basic aqueous solution (pH 8–10). This azo coupling reaction proceeds via an electrophilic aromatic substitution, where the diazonium ion acts as the electrophile. jchemrev.com The reaction is carefully controlled at a low temperature (0–10°C) to ensure the stability of the diazonium salt and to promote the desired coupling. Under these controlled stoichiometric conditions, this method typically affords this compound in yields ranging from 65% to 75%.
Table 1: Reaction Parameters for Classical Diazotization and Azo Coupling
| Step | Reactants | Reagents | Solvent | Temperature | pH | Typical Yield |
| Diazotization | 4-Butylaniline | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | Water | 0–5°C | Acidic | - |
| Azo Coupling | 4-Butylbenzenediazonium salt, 4-Methoxyaniline | - | Water | 0–10°C | Basic (8-10) | 65-75% |
Advanced Condensation-Oxidation Sequential Approaches in Azo Compound Synthesis
More contemporary methods for the synthesis of azobenzenes involve condensation-oxidation sequences, which offer an alternative to the classical diazotization route. nih.gov These approaches can provide improved yields and may proceed under milder conditions.
One such modified route for synthesizing compounds structurally similar to this compound involves the condensation of the corresponding anilines. For instance, 4-butylaniline and 4-methoxyaniline can be condensed in a solvent like toluene (B28343) or ethanol, often using a base catalyst such as sodium methoxide (B1231860) (NaOMe). This step forms a Schiff base intermediate. The reaction conditions, such as a temperature of 80°C for 12 hours, are critical to minimize the formation of side products.
The subsequent step is the in-situ oxidation of the Schiff base to the final azo compound. Oxidizing agents like tert-butyl hydroperoxide (TBHP) or meta-chloroperbenzoic acid (m-CPBA) in a solvent like dichloromethane (B109758) (DCM) at room temperature can be employed. nih.gov The addition of a catalyst, such as copper(I) iodide (CuI) at a loading of 5 mol%, can significantly accelerate the oxidation process, reducing reaction times to a few hours and achieving yields of up to 88%. The direct oxidation of aromatic amines to form aromatic azo compounds is considered a green and promising method due to the wide availability of starting materials. nih.govmdpi.com
Table 2: Condensation-Oxidation Synthesis Parameters
| Step | Reactants | Catalyst | Oxidant | Solvent | Temperature | Reaction Time | Typical Yield |
| Condensation | 4-Butylaniline, 4-Methoxyaniline | Sodium Methoxide (NaOMe) | - | Toluene or Ethanol | 80°C | 12 hours | - |
| Oxidation | Schiff base intermediate | Copper(I) Iodide (CuI) | tert-Butyl Hydroperoxide (TBHP) | Dichloromethane (DCM) | Room Temperature | 2-3 hours | up to 88% |
Exploration of Emerging Photoredox Catalysis for Azobenzene (B91143) Derivatives
The field of photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, offering novel pathways for the formation of various chemical bonds under mild conditions. acs.orgresearchgate.net This methodology utilizes visible light to initiate single-electron transfer (SET) processes, thereby generating highly reactive radical species. researchgate.net While specific applications to this compound are not extensively detailed in the provided search results, the general principles are applicable to the synthesis of azobenzene derivatives.
Recent research has demonstrated the utility of photoredox catalysis in reactions involving azobenzenes. For example, photocatalysts such as Ru(bpy)₃²⁺ or Ir(ppy)₃ can be used under visible light irradiation to generate aryl radicals from aniline (B41778) derivatives. These radicals can then participate in coupling reactions to form the azo linkage. Merging photoredox catalysis with other catalytic systems, such as transition-metal catalysis, has also proven to be an adaptable platform for developing innovative synthetic methodologies. researchgate.netbeilstein-journals.org For instance, the combination of photoredox and palladium catalysis has been used for the acylation of azobenzenes. researchgate.net
Furthermore, photoredox-catalyzed hydroalkylation and hydroacylation of azobenzenes have been developed, showcasing the versatility of this approach to functionalize the N=N bond. acs.orgfigshare.com These reactions typically proceed at room temperature under visible light irradiation, using a photocatalyst and appropriate radical precursors. acs.orgfigshare.com The development of these methods paves the way for future research into the direct synthesis of asymmetrically substituted azobenzenes like this compound using photoredox strategies.
Optimization Strategies for Yield and Purity in this compound Synthesis
Maximizing the yield and purity of the final product is a critical aspect of any synthetic procedure. azom.com For the synthesis of this compound, several strategies can be employed to optimize the reaction outcomes.
A deep understanding of reaction kinetics is fundamental to enhancing yields. azom.com This includes fine-tuning parameters such as temperature, pressure, and reactant concentrations. azom.com In the classical diazotization and azo coupling method, precise temperature control is crucial to prevent the decomposition of the unstable diazonium salt. Similarly, in condensation-oxidation approaches, the choice of solvent, catalyst, and oxidant plays a significant role in both yield and purity.
The choice of purification method is also paramount. For this compound, post-reaction purification often involves recrystallization from a suitable solvent system, such as ethanol/water mixtures, to remove impurities. In some cases, column chromatography may be necessary to achieve high purity, especially in large-scale synthesis where batch reactors are employed. The use of modern equipment like filter dryers can also enhance yield and purity by simplifying the manufacturing process, minimizing product transfers, and ensuring efficient drying. azom.com
Electronic Structure and Spectroscopic Probes of 4 Butyl 4 Methoxyazobenzene
Theoretical Descriptions of Electronic Transitions in 4-Butyl-4'-methoxyazobenzene
The electronic transitions in azobenzene (B91143) derivatives like this compound are primarily governed by the promotion of electrons from occupied to unoccupied molecular orbitals upon absorption of light. Theoretical models are crucial for interpreting the resulting absorption spectra and understanding the nature of the excited states.
Quantum chemical calculations, such as those based on density functional theory (DFT) and time-dependent DFT (TD-DFT), are employed to model the electronic structure and predict the energies of electronic transitions. semanticscholar.org These calculations typically focus on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as the transitions between these orbitals often dominate the absorption spectrum. For molecules with extended π-systems like this compound, the key electronic transitions are the n → π* and π → π* transitions.
The n → π* transition involves the excitation of a non-bonding electron from a nitrogen atom's lone pair to an anti-bonding π* orbital of the azo group. This transition is generally weak and occurs at longer wavelengths. The π → π* transition, which is much stronger, involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital within the delocalized aromatic system.
Theoretical studies on related azobenzene systems have shown that the nature of these transitions can be complex, sometimes involving charge transfer character, where electron density shifts from one part of the molecule to another upon excitation. semanticscholar.orgacs.org The substitution of the azobenzene core with electron-donating (methoxy) and alkyl (butyl) groups, as in this compound, significantly influences the energies of the molecular orbitals and, consequently, the wavelengths of these transitions. Computational models help to elucidate these substituent effects on the electronic structure.
Advanced Spectroscopic Characterization of Isomeric Forms of this compound
The photoisomerization of this compound between its trans and cis forms is a key feature that can be investigated using advanced spectroscopic techniques. rsc.orgoup.com These methods provide detailed information about the dynamics and structural changes occurring during this process.
Ultrafast transient absorption spectroscopy is a powerful technique for studying the short-lived excited states and isomerization dynamics of photoswitchable molecules. researchgate.netiphy.ac.cn In this method, a pump laser pulse excites the molecule to a higher electronic state, and a subsequent probe pulse monitors the changes in absorption as the molecule relaxes or transforms. nih.gov
For this compound, transient absorption experiments can track the decay of the initially excited state and the formation of the isomeric state on femtosecond to picosecond timescales. The spectra reveal features such as ground-state bleach (a decrease in absorption at the wavelength of the initial form), excited-state absorption, and the appearance of new absorption bands corresponding to the photoproduct. researchgate.net The kinetics of these spectral changes provide direct information about the rates of isomerization and other relaxation pathways. researchgate.net
Two-dimensional (2D) correlation spectroscopy is a sophisticated analytical method that helps to unravel complex spectral changes by spreading the spectral information onto a second dimension. vietnamjournal.ruspectroscopyonline.comresearchgate.net This technique is particularly useful for analyzing a series of spectra collected under an external perturbation, such as temperature or light irradiation. jstatsoft.org
In the context of this compound, 2D correlation analysis can be applied to a set of vibrational (e.g., FTIR or Raman) or electronic spectra recorded during the trans-to-cis isomerization. The resulting synchronous and asynchronous correlation maps highlight the spectral regions that change together or sequentially. This allows for the identification of subtle spectral changes and the determination of the order of events during the conformational transition, providing a more detailed picture of the isomerization mechanism. researchgate.netjstatsoft.org
Solvent-Induced Solvatochromism and its Impact on Electronic Spectra
The electronic absorption spectrum of this compound is sensitive to the polarity of the surrounding solvent, a phenomenon known as solvatochromism. iku.edu.tr This effect arises from the differential stabilization of the ground and excited electronic states by the solvent molecules.
In nonpolar solvents, the absorption spectrum of similar azo dyes may show distinct bands. As the solvent polarity increases, these bands can shift to either shorter (hypsochromic or blue shift) or longer (bathochromic or red shift) wavelengths. For instance, a negative solvatochromism is observed when the ground state is more polar than the excited state, leading to a blue shift with increasing solvent polarity. mdpi.com Conversely, positive solvatochromism (a red shift) occurs when the excited state is more polar. iku.edu.tr
The study of solvatochromism in this compound provides insights into the nature of its electronic states. By plotting the absorption maxima against solvent polarity parameters, one can quantify the extent of the solvatochromic shift and infer changes in the dipole moment of the molecule upon electronic excitation. nih.gov This information is valuable for understanding the intermolecular interactions between the chromophore and its environment.
The table below summarizes the observed solvatochromic behavior for a related azo dye, demonstrating the influence of solvent polarity on the absorption maxima. mdpi.com
| Solvent | Polarity (ET(30) kcal/mol) | Absorption Maxima (nm) |
| Toluene (B28343) | 33.9 | 384, 515 |
| Tetrahydrofuran (THF) | 37.4 | 381, 504 |
| N,N-Dimethylformamide (DMF) | 43.8 | ~442 |
This data is for a structurally similar azo dye and is presented here to illustrate the concept of solvatochromism. mdpi.com
Photochemistry and Isomerization Dynamics of 4 Butyl 4 Methoxyazobenzene
Photoinduced Trans-Cis Isomerization Mechanisms of 4-Butyl-4'-methoxyazobenzene
The fundamental photoresponsive characteristic of this compound is its reversible isomerization between two distinct geometric forms: a thermally stable, elongated trans isomer and a metastable, bent cis isomer. researchgate.net The trans form of BMAB possesses a rod-like shape that is compatible with the ordered structures of liquid crystal phases, thereby stabilizing them. researchgate.netoup.com Upon irradiation with light of a suitable wavelength, typically in the UV spectrum (e.g., 355 nm or 366 nm), the molecule undergoes a conformational change to the bent cis form. oup.comacs.orgvdoc.pub This structural alteration disrupts the local order in organized media, such as liquid crystals, and can trigger a reversible nematic-to-isotropic (N-I) phase transition. researchgate.netoup.com The mixture of BMAB with the liquid crystal 4-cyano-4'-pentylbiphenyl (B1218408) (5CB), for instance, exhibits a pronounced depression of the N-I transition temperature when the photoisomerization to the cis form occurs. oup.com
The mechanism of isomerization in azobenzene (B91143) derivatives is generally understood to proceed via one of two primary pathways on the potential energy surface: rotation around the N=N double bond or an inversion (or "in-plane") mechanism involving one of the nitrogen atoms. For the photoinduced trans-to-cis isomerization, studies on azobenzene suggest that the operative mechanism is inversion, which occurs from the S₁ excited state regardless of the initial photoexcitation pathway (S₁ ← S₀ or S₂ ← S₀). researchgate.net Following photoexcitation to the S₂(ππ) state, ultrafast internal conversion to the S₁(nπ) state typically precedes the isomerization event. researchgate.net
Conversely, the thermal back-reaction (cis-to-trans) is highly sensitive to the electronic nature of the substituents. For push-pull azobenzenes like BMAB, the thermal isomerization is thought to favor a rotational pathway. acs.org This preference is attributed to the stabilization of a polar, charge-separated transition state by the donor and acceptor groups, which significantly lowers the activation energy for rotation compared to the inversion pathway. acs.orgmdpi.com In contrast, unsubstituted azobenzene favors the inversion pathway for its thermal relaxation. acs.org
| Azobenzene Type | Photoisomerization (trans → cis) | Thermal Isomerization (cis → trans) |
|---|---|---|
| Unsubstituted Azobenzene | Inversion researchgate.net | Inversion acs.org |
| Push-Pull Azobenzenes (e.g., BMAB) | Inversion researchgate.net | Rotation acs.orgmdpi.com |
The efficiency of the photoisomerization process is quantified by the quantum yield (Φ), which represents the fraction of absorbed photons that result in the formation of the isomeric product. The determination of quantum yields can be performed using spectroscopic setups that combine a light source (like an LED), a calibrated detector to measure photon flux, and a spectrometer to monitor the spectral changes over time. beilstein-journals.org
While a specific quantum yield for BMAB is not detailed in the reviewed literature, data for the closely related 4-methoxyazobenzene (B97606) shows a trans-to-cis quantum yield of 23% upon irradiation with 365 nm light. rsc.org The quantum yield is not an immutable property and can be influenced by several factors. For example, in densely packed environments like self-assembled monolayers, steric hindrance can severely restrict the conformational change required for isomerization, leading to a greatly reduced quantum yield. unipi.it Furthermore, emerging research shows that environmental factors can be manipulated to control efficiency; for instance, strong coupling between the molecules and photons within a resonant cavity has been shown to have the potential to enhance the photoisomerization quantum yield of azobenzene. arxiv.org In certain systems, electrochemical reduction can lead to a catalytic Z → E (cis → trans) isomerization, where the radical anion of the cis isomer isomerizes rapidly, resulting in apparent quantum yields greater than unity. researchgate.net
Thermal Cis-Trans Relaxation Kinetics of this compound
The cis isomer of BMAB is thermally metastable and will spontaneously relax back to the more stable trans configuration in the dark. researchgate.net The kinetics of this thermal back-reaction are a critical parameter for applications, as they define the lifetime of the light-induced state. In a liquid crystal matrix held at a temperature near its phase transition, the relaxation of BMAB from cis to trans can drive the recovery of the nematic phase, with reported relaxation times on the order of 200 milliseconds. vdoc.pub
The rate of thermal cis-to-trans isomerization for push-pull azobenzenes is markedly influenced by the surrounding environment, particularly solvent polarity. researchgate.net Polar solvents tend to accelerate the thermal relaxation rate. researchgate.net This is consistent with the proposed rotational mechanism, where the polar transition state is stabilized by a polar solvent, thereby lowering the energy barrier to isomerization. researchgate.netmdpi.com
Studies on 4-methoxyazobenzene in different ionic liquids demonstrate this effect, where the nature of the solvent's anion, which dictates the local polarity and specific solute-solvent interactions, significantly alters the kinetic rate constants of the isomerization. mdpi.com For example, the observed rate constant for 4-methoxyazobenzene isomerization in 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) (BMIM PF₆) is consistently higher than in 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (BMIM Tf₂N) at the same temperature, highlighting the sensitivity of the rotational pathway to the immediate chemical environment. mdpi.com
The temperature dependence of the thermal isomerization rate allows for the determination of key thermodynamic parameters, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). For push-pull systems, the activation energy barrier for thermal relaxation generally decreases as the polarity of the medium increases. researchgate.net
Experimental data for 4-methoxyazobenzene, a close structural analog of BMAB, provides insight into the energetics of this process. The activation energies in ionic liquids were found to be in the range of 84–104 kJ/mol, which is typical for the thermal cis-trans conversion of azobenzenes in conventional organic solvents. mdpi.com The specific thermodynamic parameters highlight the role of the solvent in modulating the energy landscape of the isomerization reaction. mdpi.com
| Solvent | Ea (kJ/mol) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |
|---|---|---|---|
| BMIM PF₆ | 96 ± 1 | 93 ± 1 | -6 ± 4 |
| BMIM Tf₂N | 93 ± 1 | 90 ± 1 | -22 ± 4 |
Multi-Stimuli Responsive Isomerization Phenomena
The isomerization of this compound is not solely governed by light and heat but can be influenced by a range of external stimuli. The primary stimuli are light (UV for trans → cis and often visible light for cis → trans) and heat (for thermal cis → trans relaxation). researchgate.netvdoc.pubrsc.org
Computational Chemistry and Theoretical Modeling of 4 Butyl 4 Methoxyazobenzene
Density Functional Theory (DFT) Studies on Ground and Excited State Geometries
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Butyl-4'-methoxyazobenzene, DFT studies are instrumental in determining the geometries of its ground and excited states, which is fundamental to understanding its photoisomerization capabilities.
Prediction of Dipole Moments and Polarizability for Mesogenic Behavior
The mesogenic behavior of liquid crystals is closely linked to their molecular properties, such as dipole moments and polarizability. DFT calculations, specifically using methods like B3LYP with a 6-31G* basis set, have been employed to predict these properties for various azobenzene (B91143) derivatives. researchgate.net The calculated dipole moment for the trans isomer of a substituted azobenzene provides insight into the molecule's polarity, a key factor in the formation of liquid crystal phases. researchgate.net The polarizability of the molecule, which describes how easily its electron cloud can be distorted by an external electric field, is also a critical parameter for predicting mesogenic behavior. The combination of a polar methoxy (B1213986) group and a non-polar butyl chain in this compound creates a specific balance of intermolecular forces that influence its liquid crystalline properties.
| Substituent (X) | Dipole Moment (µ) in Debye (trans isomer) | Dipole Moment (µ) in Debye (cis isomer) |
| OCH₃ | Data not available | Data not available |
| n-Butyl | Data not available | Data not available |
Data derived from studies on monosubstituted azobenzenes. researchgate.net
Electronic Structure and Frontier Molecular Orbital Analysis
Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the electronic transitions and reactivity of this compound. DFT calculations reveal the energy levels and spatial distribution of these orbitals. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's electronic excitation energies and its stability. researchgate.net
For azobenzene derivatives, the electronic transitions, such as the n→π* and π→π* transitions, are responsible for their photochromic behavior. acs.org The weaker, lower-energy n→π* transition is often associated with the absorption of visible light, leading to trans-to-cis isomerization, while the stronger π→π* transition occurs in the UV region. acs.orgmostwiedzy.pl Theoretical calculations of the UV-Vis spectra based on DFT and time-dependent DFT (TD-DFT) can predict these absorption bands, providing a good correlation with experimental data. researchgate.netacs.org
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Phase Transitions
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. nih.govmdpi.com By simulating the interactions of a collection of molecules over time, MD can provide detailed information about the dynamic behavior and phase transitions of materials like this compound.
Simulation of Nematic-to-Isotropic Transition Temperatures
MD simulations can be used to model the collective behavior of this compound molecules and predict their phase transitions, such as the nematic-to-isotropic (N-I) transition. nih.gov The photoisomerization of the azobenzene core from the linear trans isomer to the bent cis isomer disrupts the orientational order of the nematic phase, leading to a transition to the isotropic liquid phase. inoe.ro Simulations can model how the concentration of the cis isomer, induced by light, affects the N-I transition temperature. acs.org This theoretical approach helps in understanding the mechanism of photochemical phase transitions observed in liquid crystals doped with or composed of azobenzene derivatives. acs.orgcapes.gov.br
Quantitative Structure-Property Relationship (QSPR) Approaches for Predictive Modeling
Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the chemical structure of a compound with its physical, chemical, or biological properties. These models are used to predict the properties of new or untested compounds. In the context of this compound and related compounds, QSPR can be employed to predict properties relevant to their application, such as toxicity or mesogenic behavior, based on molecular descriptors. mdpi.com These descriptors can be derived from the molecular structure and include parameters like molecular weight, logP (a measure of lipophilicity), and polarizability. mdpi.com
Theoretical Prediction of Nonlinear Optical Properties of this compound
The nonlinear optical (NLO) properties of materials are of great interest for applications in photonics and optoelectronics. oldcitypublishing.com Azobenzene derivatives are known to possess significant NLO properties due to their extended π-conjugated systems. mostwiedzy.plspiedigitallibrary.org Theoretical methods, such as finite-field calculations implemented in semiempirical programs, can be used to predict the hyperpolarizabilities (β and γ) of molecules, which are measures of their NLO response. dtic.mil
For molecules like this compound, the presence of electron-donating (methoxy) and electron-withdrawing or alkyl (butyl) groups can enhance the NLO properties by creating a charge-transfer character in the excited states. mdpi.com Theoretical calculations can help in designing novel azobenzene derivatives with optimized NLO properties by systematically modifying their molecular structure. mostwiedzy.pldtic.mil
Liquid Crystalline Behavior and Electro Optical Response of 4 Butyl 4 Methoxyazobenzene
Mesogenic Properties and Phase Behavior of 4-Butyl-4'-methoxyazobenzene
The molecular structure of this compound, featuring a butyl group and a methoxy (B1213986) group at opposite ends of the azobenzene (B91143) core, gives rise to its liquid crystal-forming (mesogenic) behavior. This structure provides a balance of polar and non-polar interactions that are essential for the formation of mesophases.
Nematic Phase Characteristics and Anisotropy
This compound is known to exhibit a nematic phase, a state of matter where the molecules have long-range orientational order but no long-range positional order. semanticscholar.org This nematic phase is stable over a defined temperature range. semanticscholar.org The elongated, rod-like shape of the trans-isomer of this compound is crucial for stabilizing this nematic phase. acs.orgoup.com This molecular anisotropy is fundamental to the anisotropic properties of the bulk material, such as its dielectric and optical anisotropy. The presence of a methoxy group contributes to a higher dielectric anisotropy, which is a key factor for applications that require a strong response to an electric field.
Smectic Polymorphism in Related Butyl-Alkoxyazobenzenes
While this compound itself is primarily known for its nematic behavior, studies on the broader family of 4-butyl-4'-alkoxyazobenzenes reveal a rich smectic polymorphism. tandfonline.comresearchgate.nettandfonline.comresearchgate.net In this homologous series, the appearance of smectic phases, which have a layered structure in addition to orientational order, is dependent on the length of the alkoxy chain. tandfonline.comresearchgate.netresearchgate.net Specifically, smectic properties in the 4-butyl-4'-alkoxyazobenzene series begin to emerge with the hexyl derivative. tandfonline.comresearchgate.net Earlier studies on this family up to the decyloxy member had identified a smectic A phase starting from the octyloxy derivative, in addition to the nematic phase present in derivatives from methoxy to heptyloxy. tandfonline.com More extensive investigations have since detected a greater variety of smectic modifications, with up to four different mesophases being identified in some cases. tandfonline.comresearchgate.netresearchgate.net A distinct "odd-even" effect is observed in the clearing temperatures (the temperature at which the liquid crystal becomes an isotropic liquid) as the length of the alkoxy chain is varied. tandfonline.comresearchgate.net
Photoinduced Phase Transitions in this compound-Doped Liquid Crystals
A key characteristic of this compound is its photo-responsive nature, which allows for the manipulation of the liquid crystal phase through light. researchgate.netreading.ac.ukresearchgate.net When doped into a host liquid crystal, such as 4-cyano-4'-n-pentylbiphenyl (5CB), it can induce a phase transition upon irradiation. researchgate.netreading.ac.ukresearchgate.netcapes.gov.br
Mechanism of Nematic-Isotropic Phase Depression by Photoisomerization
The mechanism behind the photoinduced phase transition lies in the trans-cis isomerization of the azobenzene moiety. acs.orgoup.com The stable trans form of this compound has an elongated, rod-like shape that fits well within the ordered structure of the nematic phase, thus stabilizing it. acs.orgoup.comfudan.edu.cn Upon irradiation with UV light, the molecule undergoes a conformational change to the bent, banana-like cis form. acs.orgresearchgate.net
This bent cis-isomer acts as an impurity within the nematic host, disrupting the long-range orientational order of the liquid crystal molecules. oup.comacs.org This disruption destabilizes the nematic phase and leads to a significant depression of the nematic-to-isotropic (N-I) transition temperature. oup.comresearchgate.netreading.ac.uk If the sample is held at a temperature just below the initial N-I transition temperature, this photo-induced depression can cause an isothermal phase transition from the nematic to the isotropic state. researchgate.netreading.ac.ukresearchgate.net The magnitude of this temperature depression is dependent on the concentration of the this compound dopant and the percentage of molecules converted to the cis isomer. acs.orgresearchgate.netreading.ac.ukresearchgate.net This process is reversible; the initial nematic phase can be restored either through thermal relaxation back to the trans form or by irradiation with visible light, which also promotes the cis-to-trans isomerization. acs.orgfudan.edu.cn
Flow Alignment Properties and Molecular Orientation in Mesophases
The ability of this compound to align under flow is an important characteristic for its application in liquid crystal devices. In the nematic phase, the rod-like molecules tend to align with the direction of flow, a property that is exploited in the manufacturing of liquid crystal displays to achieve uniform molecular orientation over large areas. The orientation of the molecules within the mesophase is crucial for the electro-optical performance of the material. In the nematic phase, the average orientation of the molecular long axes is described by a director. The degree of alignment with this director can be influenced by external fields and surface interactions.
Dielectric Anisotropy and Its Contribution to Electro-Optical Performance
The dielectric anisotropy (Δε) of a liquid crystal is the difference between its dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the molecular director. This property is a critical parameter for the electro-optical performance of liquid crystal displays. nih.gov A positive dielectric anisotropy indicates that the molecules will align parallel to an applied electric field, while a negative Δε results in perpendicular alignment. nih.gov
The molecular structure of this compound, with its polar methoxy group, results in a significant dielectric anisotropy. Specifically, the methoxy group contributes to a higher positive dielectric anisotropy compared to an ethoxy group, making it more responsive to electric fields in LCD applications. The ability to switch the orientation of the liquid crystal molecules with an electric field, which is dependent on the sign and magnitude of the dielectric anisotropy, is the fundamental principle behind the operation of most liquid crystal displays.
Integration of 4 Butyl 4 Methoxyazobenzene into Advanced Functional Materials
Incorporation into Polymer Matrices for Smart Material Development
The incorporation of 4-Butyl-4'-methoxyazobenzene into polymer matrices is a key strategy for creating "smart" materials that can respond to optical stimuli. This is achieved either by doping the polymer with the azobenzene (B91143) compound or by chemically grafting the azobenzene moiety as a side chain to the polymer backbone. researchgate.net This integration leverages the molecular movement of the azobenzene unit to induce macroscopic changes in the host polymer. researchgate.net
Polymers featuring azobenzene derivatives as side chains are a significant class of photoresponsive materials. nih.gov The azobenzene groups, often referred to as photochromic units, undergo a reversible isomerization from the stable, rod-like trans isomer to the bent, more polar cis isomer upon irradiation with UV light. nih.govrsc.org The reverse process can be triggered by visible light or by thermal relaxation. nih.gov When these azobenzene units are densely packed as side chains on a polymer, their collective structural change can lead to significant macroscopic responses, such as bending or actuation of the material. nih.gov
Research has explored various polymer systems incorporating azobenzene side chains. For instance, poly(meth)acrylates with side-chain azobenzene groups have been synthesized, exhibiting liquid-crystalline behavior and reversible structural transformations under illumination. nih.gov Similarly, polypeptoids bearing azobenzene side chains have demonstrated reversible photoresponsive behavior and have been shown to form various self-assembled structures like micelles, which can undergo morphological transformations upon light irradiation. rsc.org The efficiency of these photoresponsive systems is often enhanced by the high density of the photochromic groups along the polymer chain. nih.gov Systems have also been developed by doping a polymer with a low molecular weight mesogen containing a photoresponsive moiety, such as this compound (BMAB), to induce photochromism. researchgate.net
The photoisomerization of this compound within a polymer matrix can be harnessed to modulate both the mechanical and optical properties of the material. The structural change from the linear trans form to the bent cis form disrupts the intermolecular interactions and packing of the polymer chains. This can lead to dramatic changes in the material's physical state, such as a light-induced transition from a solid to a liquid phase. researchgate.net This phenomenon allows for the remote control of the material's viscosity and mechanical strength.
The optical properties are also highly tunable. The trans and cis isomers have distinct absorption spectra, allowing for the modulation of the material's color and transparency with light. nih.gov More significantly, the reorientation of the azobenzene molecules under polarized light can induce anisotropy, such as birefringence and dichroism, in an initially isotropic polymer film. researchgate.netacs.org The alignment of the rod-like trans isomers perpendicular to the polarization of the incident light can generate a significant change in the refractive index. oup.com This light-induced ordering can be amplified by annealing the polymer film above its glass transition temperature. acs.org The incorporation of this compound is seen as a viable method for enhancing these optical and mechanical properties in polymer matrices.
Table 1: Effects of this compound Integration on Polymer Properties
| Property | Stimulus | Effect | Mechanism |
| Mechanical | UV Light | Softening / Solid-to-Liquid Transition | Trans-cis isomerization disrupts polymer chain packing and intermolecular forces. researchgate.net |
| Optical (Absorbance) | UV/Visible Light | Change in Color/Transparency | Trans and cis isomers possess different absorption spectra. nih.gov |
| Optical (Birefringence) | Linearly Polarized Light | Induction of Optical Anisotropy | Photo-orientation of azobenzene molecules perpendicular to the light's polarization axis. acs.orgoup.com |
| Optical (Refractive Index) | Linearly Polarized Light | Reversible Modulation | Cooperative alignment of azobenzene units creates a change in the bulk refractive index. oup.com |
Thin Film Fabrication and Optical Properties of this compound Films
Thin films containing this compound, often integrated into a polymer or as part of a liquid crystal mixture, are central to the development of various photonic devices. These films can be fabricated by methods such as spin-coating and can exhibit a range of light-controlled optical phenomena. researchgate.netacs.org
When a thin film containing azobenzene molecules is exposed to linearly polarized light, the molecules undergo repeated trans-cis-trans isomerization cycles. nih.gov Molecules with their transition dipole moment aligned parallel to the light's polarization are preferentially excited. acs.org This process leads to a statistical reorientation of the molecules until their long axis is aligned perpendicular to the polarization direction, where they are no longer excited. nih.govmdpi.com This phenomenon, known as photoalignment, can be used to create highly ordered domains in the film without mechanical rubbing. mdpi.com
This molecular reorientation directly impacts the bulk optical properties of the film. The collective alignment of the anisotropic azobenzene molecules induces a significant change in the material's refractive index. oup.com Since the alignment is dictated by the polarization of the incident light, the refractive index can be controlled and modulated reversibly. oup.comacs.org This capability is highly valuable for applications in optical data processing, optical switching, and rewritable optical storage. oup.commdpi.com
A remarkable phenomenon observed in azobenzene-containing polymer films is the formation of photoinduced surface relief gratings (SRGs). mdpi.comrsc.org When such a film is exposed to an interference pattern of light (typically from two intersecting laser beams), a corresponding topographical pattern is etched onto the film's surface. acs.orgmdpi.com This process involves the macroscopic movement of polymer material from areas of high light intensity to areas of low intensity, creating a sinusoidal surface modulation with depths that can be hundreds of nanometers. acs.orgmdpi.com
The formation of these gratings is driven by the trans-cis isomerization of the azobenzene moieties. mdpi.com The resulting structure acts as a diffraction grating, whose efficiency can be controlled by the exposure conditions. acs.org This one-step, mask-free method of fabricating micro-patterns has potential applications in diffractive optics, sensors, and data storage. mdpi.comkoreascience.kr
Photonic Crystal Infiltration with this compound-Liquid Crystal Blends
Photonic crystals are materials with a periodic modulation of their refractive index that creates a photonic bandgap, forbidding the propagation of light of certain frequencies. sci-hub.se Tuning this bandgap is crucial for creating active photonic devices. A powerful method to achieve this is by infiltrating the pores of a photonic crystal structure, such as an inverse opal, with a functional material whose refractive index can be altered by an external stimulus. sci-hub.se
Blends of liquid crystals (LCs) and this compound (BMAB) have proven to be highly effective for this purpose. sci-hub.seepfl.chresearchgate.net In these systems, the liquid crystal (such as 5CB) provides tunability via an electric field, which can reorient the LC molecules. sci-hub.se The BMAB guest molecules introduce photoswitchable behavior. researchgate.net
Upon infiltration, the LC/BMAB mixture fills the voids of the photonic crystal. sci-hub.se Irradiation with UV light causes the BMAB molecules to switch from their trans to their cis state. The bent cis isomers act as impurities that disrupt the long-range nematic order of the liquid crystal host, inducing a localized phase transition from the nematic to the isotropic state. oup.comresearchgate.net This phase transition causes a significant change in the average refractive index of the infiltrated material, leading to a shift in the photonic crystal's bandgap and its reflection peak. sci-hub.seresearchgate.net This dual-stimuli response—electro-optic control from the liquid crystal and all-optical control from the azobenzene—enables sophisticated manipulation of light propagation in these composite photonic structures. sci-hub.seresearchgate.net
Optical Tuning and Light-Responsive Refractive Index Modulation
The integration of this compound as a photoresponsive guest molecule into host matrices, particularly liquid crystals (LCs), allows for the dynamic tuning of optical properties through external light stimuli. The fundamental mechanism relies on the reversible trans-cis photoisomerization of the azobenzene moiety. The elongated, rod-like trans isomer is the more stable form, but upon irradiation with ultraviolet (UV) light (e.g., 365 nm), it converts to the bent, banana-shaped cis isomer. acs.org This significant change in molecular geometry disrupts the alignment of the host liquid crystal molecules, leading to a phase transition, typically from an ordered nematic (N) or smectic phase to a disordered isotropic (I) phase. oup.comacs.orginoe.ro
This light-induced phase transition is accompanied by a substantial change in the material's refractive index. oup.comacs.org Liquid crystals in their ordered state are birefringent, meaning they exhibit different refractive indices for light polarized parallel and perpendicular to the director axis of the LC molecules. oup.com The transition to the isotropic phase, which has a single refractive index (n), eliminates this birefringence. oup.comacs.org By controlling the isomerization of the guest this compound molecules, the refractive index of the composite material can be precisely modulated. oup.com
Research has demonstrated that doping a nematic liquid crystal host, such as 4-cyano-4'-pentylbiphenyl (B1218408) (5CB), with this compound (BMAB) results in a significant depression of the nematic-to-isotropic phase transition temperature (TNI). oup.com The TNI for the material containing the trans isomer is higher than that for the material containing the light-induced cis isomer. oup.com This difference, ΔTNI, allows for an isothermal phase transition to be triggered solely by light. oup.com For instance, if the material is held at a temperature between the TNI of the trans and cis states, UV irradiation will induce a nematic-to-isotropic phase transition, thereby altering the refractive index. oup.com This process is reversible; irradiation with visible light or thermal relaxation in the dark allows the cis isomers to revert to the trans form, restoring the nematic phase and the initial refractive index. acs.orgacs.org This reversible modulation of the refractive index is crucial for applications in photonics, including the fabrication of dynamic holographic gratings. acs.org
| Parameter | Description | Observed Effect | Reference |
|---|---|---|---|
| Photoisomerization | Reversible conversion between trans and cis isomers upon light irradiation. | UV light (e.g., 365 nm) induces trans-to-cis isomerization; visible light promotes the reverse. | acs.org |
| Host Material | Typically a nematic liquid crystal doped with BMAB. | A common host is 4-cyano-4'-pentylbiphenyl (5CB). | oup.comacs.org |
| Phase Transition | Light-induced isothermal transition from nematic (ordered) to isotropic (disordered) phase. | Triggered by the geometric change of BMAB, which disrupts the LC alignment. | oup.cominoe.ro |
| Refractive Index Modulation | Change in the material's refractive index (Δn) due to the photo-induced phase transition. | Large changes in Δn are achieved as the material switches from a birefringent to an isotropic state. | acs.orgoup.com |
Applications in Optical Switching and Reversible Optical Data Storage
The ability to dynamically and reversibly modulate the refractive index of materials containing this compound forms the basis for their application in all-optical switching and high-density optical data storage. oup.comresearchgate.net These photonic applications leverage the distinct optical states corresponding to the two isomeric forms of the azobenzene derivative. oup.com
Optical Switching: An all-optical switch operates by using a beam of light (a "pump" or "gate" beam) to control the transmission of another beam of light (a "signal" or "probe" beam). In a system containing this compound, UV light can act as the pump beam. When the pump beam is on, it induces the trans-to-cis isomerization, causing the host liquid crystal to switch from a light-scattering or birefringent nematic state to a transparent isotropic state. acs.org This change can effectively switch a signal beam "on" or "off," depending on the optical setup (e.g., placement between crossed polarizers). The process is reversible, with visible light or thermal relaxation returning the switch to its original state. acs.org This capability is essential for developing components for optical computing and communication systems. oup.comepfl.ch
Reversible Optical Data Storage: The two stable or metastable states of the trans and cis isomers can represent the "0" and "1" of a binary data bit, enabling their use in optical memory. inoe.rorug.nl Information can be written into a film containing this compound using a focused laser beam (e.g., UV light) to locally induce the phase transition, thereby changing the refractive index in a specific spot. This written information can be read nondestructively by detecting the local changes in birefringence or light transmission. inoe.ro
A particularly advanced application is in holography, where the refractive index modulation is used to record phase gratings. acs.org By interfering two laser beams within the material, a spatial pattern of light intensity is created. In the bright regions, the trans-to-cis isomerization occurs, leading to a periodic modulation of the refractive index that forms a diffraction grating. acs.org This stored holographic information can be erased by illuminating the film with visible light or by heating it, which reverts the molecules to the uniform trans state. acs.org Incorporating this compound into polymer matrices can enhance the stability and longevity of the stored data by "freezing" the molecular orientation in the polymer's glassy state. rug.nl This offers a pathway to creating high-density, erasable, and rewritable optical storage media. inoe.ro
| Application | Principle of Operation | Key Features | Reference |
|---|---|---|---|
| All-Optical Switching | Light-induced nematic-isotropic phase transition controls the transmission of a signal beam. | Reversible switching using UV/visible light; potential for optical computing. | oup.comresearchgate.net |
| Reversible Data Storage | The two isomers (trans/cis) serve as binary states ("0" and "1") written and read by light. | High-density potential; erasable and rewritable capabilities. | inoe.rorug.nl |
| Holographic Storage | A light-induced refractive index grating is formed within the material to store holographic data. | Based on phase grating formation; offers high storage capacity. | acs.org |
| Image Recording | Photo-induced phase transition allows for image capture with significant signal amplification. | A reported 100-fold amplification in image recording has been noted. | inoe.ro |
Supramolecular Assemblies and Self Organization of 4 Butyl 4 Methoxyazobenzene
Light-Modulated Self-Assembly in Azobenzene-Based Systems
The photoisomerization of the azobenzene (B91143) moiety is a powerful tool for controlling the self-assembly of molecules. The trans isomer is generally planar and promotes aggregation through forces like π-π stacking and van der Waals interactions. In contrast, the cis isomer has a bent, non-planar structure that disrupts these interactions, often leading to the disassembly of aggregates. This reversible process forms the basis of light-modulated self-assembly.
In systems containing azobenzene derivatives, irradiation with UV light (typically around 365 nm) induces a trans-to-cis isomerization, which can trigger the breakdown of a self-assembled structure. Subsequent irradiation with visible light (typically > 420 nm) can reverse this process, leading to the reformation of the assembly. This behavior is observed in various architectures, including micelles, vesicles, and gels. For instance, amphiphilic azobenzene-containing polymers can self-assemble into vesicles in their trans form, which then dissociate upon UV irradiation as the molecules convert to the cis state.
The efficiency of this light modulation is dependent on several factors, including the molecular environment and the specific substitution pattern on the azobenzene core. The butyl and methoxy (B1213986) groups in 4-Butyl-4'-methoxyazobenzene influence its solubility and packing, which in turn affects the stability and photo-responsiveness of its supramolecular assemblies.
A study on a related amphiphilic surfactant, C4-Azo-C5-HDA, which incorporates a 4-butylazobenzene unit, demonstrated rapid disruption of a hydrogel upon UV light exposure due to the trans-to-cis isomerization. mdpi.com The recovery of the gel state could be achieved by exposure to visible light, although the recovery process was significantly slower than the UV-induced disruption. mdpi.com
| Stimulus | Molecular State | Supramolecular Structure |
| Visible Light / Dark | trans-4-Butyl-4'-methoxyazobenzene | Assembled (e.g., aggregates, vesicles, gel) |
| UV Light (~365 nm) | cis-4-Butyl-4'-methoxyazobenzene | Disassembled |
Host-Guest Inclusion Complexes and Photoresponsive Interactions
Host-guest chemistry offers a sophisticated method for controlling molecular organization. In the context of this compound, host molecules such as cyclodextrins (CDs) can encapsulate the azobenzene unit, forming inclusion complexes. These complexes can exhibit altered photochemical properties and can be used to construct photoresponsive supramolecular systems.
β-cyclodextrin (β-CD), a cyclic oligosaccharide with a hydrophobic inner cavity and a hydrophilic exterior, is a common host for azobenzene derivatives. The hydrophobic butyl-azobenzene portion of this compound can be included within the β-CD cavity, while the more polar methoxy group may remain outside. The formation of this inclusion complex is a dynamic equilibrium process.
The binding affinity between the azobenzene guest and the cyclodextrin (B1172386) host is sensitive to the isomeric state of the azobenzene. The planar trans isomer typically forms a more stable complex with β-CD than the bent cis isomer. This difference in binding affinity can be exploited to control the association and dissociation of the complex with light. UV irradiation can cause the encapsulated trans-azobenzene to isomerize to the cis form, leading to its expulsion from the CD cavity due to a poorer fit. This process is reversible with visible light.
This photo-controllable host-guest interaction can be harnessed to create various functional materials, such as drug delivery systems where the release of a cargo molecule is triggered by light. Research on similar azobenzene-cyclodextrin systems has demonstrated the feasibility of this approach. mdpi.com
| Isomer | Interaction with β-Cyclodextrin |
| trans | Stronger binding, stable inclusion complex |
| cis | Weaker binding, guest is often released |
Formation and Control of Vesicular Structures
Vesicles are hollow, spherical structures composed of a lipid bilayer, and they are of great interest for applications such as encapsulation and delivery. Amphiphilic molecules containing azobenzene units, including derivatives of this compound, can self-assemble into vesicles in aqueous solution. The photoisomerization of the azobenzene moiety provides a mechanism to control the formation, deformation, and disruption of these vesicles with light.
In a typical scenario, the amphiphilic molecules in their trans form will aggregate to form a stable bilayer that closes upon itself to form a vesicle. The planar shape of the trans-azobenzene units allows for favorable packing within the bilayer. When irradiated with UV light, the isomerization to the cis form introduces a kink into the molecule. This change in shape disrupts the ordered packing within the bilayer, increasing its fluidity and permeability, and can ultimately lead to the complete breakdown of the vesicular structure.
For example, studies on block copolymers containing azobenzene moieties have shown that vesicles can be deformed into other shapes, such as elongated spindles, upon irradiation with polarized light. rsc.org This demonstrates a high degree of control over the morphology of the supramolecular assembly. While direct studies on vesicles formed solely from this compound are not extensively documented, the principles derived from similar azobenzene-containing amphiphiles are directly applicable. A system involving an amphiphilic molecule with a 4-butylazobenzene core (C4AG) and β-CD was shown to form spherical vesicles that transformed into bacteria-like vesicles upon UV irradiation.
Chirality Transfer and Circularly Polarized Light Modulation in Supramolecular Gels
Supramolecular gels are formed through the self-assembly of low-molecular-weight gelators into a three-dimensional network that immobilizes the solvent. When chiral building blocks are used, or when chirality is induced in the assembly process, the resulting gel can exhibit chiroptical properties, such as circular dichroism (CD).
Furthermore, circularly polarized light (CPL) can be used to directly influence the chirality of these supramolecular assemblies. CPL is a form of light where the electric field vector rotates in a helical path. This inherent chirality of light can be transferred to photoresponsive molecules like azobenzene. It has been shown in some azobenzene-based chiral gels that irradiation with left-handed CPL can have a different effect on the self-assembly compared to right-handed CPL. rsc.orgnih.gov For instance, one handedness of CPL might stabilize the gel structure, while the other promotes its collapse. rsc.orgnih.gov This provides a highly specific and powerful method for modulating the structure and properties of these advanced materials.
While specific studies on this compound in this context are limited, the general principles observed in other azobenzene-based gels are expected to apply. The combination of its photoresponsive nature with the principles of chirality transfer and CPL modulation opens up possibilities for creating sophisticated, light-controlled chiroptical materials.
| Method of Chirality Induction | Description |
| Chirality Transfer | Co-assembly of achiral this compound with a chiral "chaperone" molecule induces a helical arrangement in the supramolecular structure. |
| Circularly Polarized Light (CPL) | The inherent chirality of CPL can be transferred to the azobenzene molecules during photoisomerization, influencing the handedness of the resulting supramolecular assembly. |
Structure Property Relationship Studies of 4 Butyl 4 Methoxyazobenzene and Its Analogues
Impact of Alkyl Chain Length on Mesogenic and Photochemical Properties
The mesogenic and photochemical properties of azobenzene (B91143) derivatives are significantly influenced by the length of their terminal alkyl chains. In analogues of 4-butyl-4'-methoxyazobenzene, variations in the alkyl chain length can alter the delicate balance of intermolecular forces that govern the formation and stability of liquid crystalline phases. Generally, an increase in the alkyl chain length in homologous series of liquid crystals tends to stabilize mesophases, particularly smectic phases, due to increased van der Waals interactions between the aliphatic tails. This stabilization is often reflected in higher clearing points (the temperature at which the liquid crystalline phase transitions to an isotropic liquid). For instance, in a series of 4-alkoxy-4'-formylazobenzenes, the thermal stability of the nematic phase was observed to be dependent on the length of the alkoxy chain. researchgate.net
Table 1: Hypothetical Influence of Alkyl Chain Length on the Properties of 4-Alkyl-4'-methoxyazobenzene Analogues
| Alkyl Chain Length (n in CnH2n+1) | Expected Trend in Clearing Point | Expected Trend in λmax (π-π*) | Expected Predominant Mesophase |
|---|---|---|---|
| 2 | Lower | Slightly Shorter Wavelength | Nematic |
| 4 (Butyl) | Reference | Reference | Nematic |
| 6 | Higher | Slightly Longer Wavelength | Nematic/Smectic |
| 8 | Even Higher | Longer Wavelength | Smectic |
Influence of Terminal Substituents on Photoisomerization Kinetics and Thermal Stability
The kinetics of the cis-trans photoisomerization and the thermal stability of the resulting isomers are highly dependent on the nature of the terminal substituents on the azobenzene core. The introduction of electron-donating or electron-withdrawing groups can significantly alter the electronic structure of the molecule, thereby influencing the energy barrier for isomerization. For instance, push-pull azobenzenes, which have an electron-donating group at one end and an electron-withdrawing group at the other, often exhibit different isomerization behaviors compared to symmetrically substituted azobenzenes.
The thermal relaxation from the metastable cis isomer to the more stable trans isomer is a key parameter for applications such as molecular switches. The half-life of the cis isomer can be tuned by orders of magnitude through substituent effects. Electron-withdrawing groups tend to prolong the thermal relaxation process, leading to a longer half-life for the cis isomer. mdpi.com Conversely, electron-donating groups can accelerate this process. For example, in a study of meta-substituted azobenzenes, those with electron-withdrawing functional groups had a longer half-life for Z-to-E isomerization compared to their electron-rich counterparts. mdpi.com The thermal stability of the Z isomer can also be enhanced by introducing bulky substituents in the ortho position, which can sterically hinder the rotation around the N=N bond. researchgate.net
The mechanism of thermal isomerization, whether it proceeds via rotation or inversion, can also be influenced by the terminal substituents and the polarity of the solvent. For many substituted azobenzenes, particularly those with a push-pull character, the isomerization is thought to proceed through a rotational mechanism, which is sensitive to solvent polarity. ed.gov
Table 2: Effect of Terminal Substituents on the Thermal Half-Life of the cis-Isomer of Azobenzene Derivatives
| Substituent at 4' position (relative to 4-butyl) | Electronic Nature | Expected Effect on cis-Isomer Half-Life | Reference Finding |
|---|---|---|---|
| -OCH3 (Methoxy) | Electron-donating | Shorter | Electron-donating groups show modest changes compared to alkylated counterparts. mdpi.com |
| -NO2 (Nitro) | Electron-withdrawing | Longer | Electron-withdrawing groups lead to a slower Z-to-E isomerization. mdpi.com |
| -CN (Cyano) | Electron-withdrawing | Longer | Similar to other electron-withdrawing groups. |
| -F (Fluoro) | Weakly Electron-withdrawing | Longer (especially in ortho position) | Ortho-fluoro substitution drastically improves the half-time of thermal relaxation. researchgate.net |
Emerging Research Directions and Future Outlook
Advanced Characterization Techniques for In-Situ Monitoring of Isomerization and Phase Transitions
A critical area of ongoing research is the development and application of advanced techniques to monitor the dynamic processes of 4-Butyl-4'-methoxyazobenzene in real-time. Understanding the intricate details of its photo-induced isomerization from the stable trans to the metastable cis state, and its subsequent thermal or light-induced reversal, is paramount for its application in dynamic systems.
Future research will likely employ a suite of time-resolved spectroscopic and scattering techniques to probe these transformations as they occur. For instance, time-resolved UV-Visible and Fourier-transform infrared (FTIR) spectroscopy can provide invaluable data on the kinetics of isomerization. These methods allow researchers to track the changes in the electronic and vibrational states of the molecule on timescales ranging from femtoseconds to seconds. Such data is crucial for understanding the influence of the molecular environment on the isomerization pathway and the lifetime of the cis isomer.
Furthermore, in-situ X-ray scattering and diffraction techniques are anticipated to be instrumental in correlating the molecular-level isomerization with macroscopic phase transitions in liquid crystal or polymer matrixes incorporating this compound. By observing the changes in the material's structure upon photo-isomerization, scientists can gain a deeper understanding of how the molecular conformational change translates into a change in the bulk material properties.
Table 1: Potential In-Situ Characterization Techniques for this compound Dynamics
| Technique | Information Gained | Timescale |
|---|---|---|
| Time-Resolved UV-Vis Spectroscopy | Electronic state changes during isomerization | Femtoseconds to seconds |
| Time-Resolved FTIR Spectroscopy | Vibrational mode changes, molecular structure evolution | Picoseconds to seconds |
| In-Situ X-Ray Diffraction (XRD) | Changes in crystalline or liquid-crystalline order | Milliseconds to minutes |
| Transient Absorption Spectroscopy | Excited state dynamics and relaxation pathways | Femtoseconds to nanoseconds |
Integration into Hybrid Organic-Inorganic Materials for Enhanced Functionality
The integration of this compound into hybrid organic-inorganic materials represents a promising avenue for creating multifunctional materials with synergistic properties. iaea.orgmdpi.com These hybrid materials can be broadly categorized into two classes: Class I, where the organic and inorganic components have weak interactions (e.g., van der Waals forces or hydrogen bonds), and Class II, where they are linked by strong covalent bonds. mdpi.com
The incorporation of this compound into inorganic matrices such as silica (B1680970), titania, or zeolites can lead to materials with enhanced thermal and mechanical stability while retaining the photoresponsive nature of the azobenzene (B91143) moiety. For example, embedding this compound within the pores of mesoporous silica could create a robust photoswitchable adsorbent for controlled guest release. researchgate.net
Future research in this area will focus on the tailored synthesis of these hybrid materials to control the interface and interactions between the organic and inorganic phases. iaea.org This will enable the fine-tuning of the material's properties for specific applications, such as light-controlled catalysis, photoresponsive coatings, and smart membranes.
Design of Next-Generation Photoresponsive Systems Based on this compound Principles
The fundamental principles of photo-isomerization exhibited by this compound are inspiring the design of a new generation of sophisticated photoresponsive systems. The significant change in molecular geometry between the trans and cis isomers can be harnessed to induce macroscopic changes in a material.
One exciting direction is the development of photothermal-driven systems. Suitably substituted azobenzene derivatives can undergo a solid-to-liquid phase transition upon irradiation, not due to photo-isomerization alone, but through a photothermal effect. This concept could be applied to this compound to create reversible adhesives or self-healing materials that respond to specific wavelengths of light.
Moreover, the integration of this compound into soft actuators, such as liquid crystal elastomers or hydrogels, is a burgeoning field. The molecular motion of the azobenzene unit can be amplified to generate mechanical work, leading to the development of light-driven motors, artificial muscles, and robotics.
Table 2: Potential Applications of Next-Generation Photoresponsive Systems
| System Type | Underlying Principle | Potential Application |
|---|---|---|
| Photothermal Adhesives | Light-induced solid-to-liquid phase transition | Reversible bonding and debonding on demand |
| Self-Healing Polymers | Photo-induced material flow and rebonding | Materials that can repair damage upon light exposure |
| Light-Driven Actuators | Amplification of molecular motion to macroscopic work | Artificial muscles, soft robotics, microfluidic pumps |
Theoretical Advancements in Predicting Complex Material Behaviors
Concurrent with experimental efforts, theoretical and computational advancements are crucial for accelerating the design and discovery of new materials based on this compound. Computational chemistry offers a powerful tool to predict the properties and behavior of azobenzene derivatives, saving significant time and resources compared to trial-and-error synthesis.
Quantum chemical calculations, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are being employed to study the electronic structure and spectroscopic properties of azobenzene derivatives. These methods can predict absorption spectra and isomerization pathways, providing insights that are often difficult to obtain experimentally. For instance, theoretical studies have explored the effects of substituents and solvent polarity on the thermal cis-to-trans isomerization of similar azobenzene compounds.
Looking ahead, the development of machine learning potentials trained on quantum chemistry data is a promising approach for rapidly screening large virtual libraries of azobenzene derivatives. This will enable the efficient identification of candidates with optimized properties, such as specific absorption wavelengths and thermal half-lives of the cis isomer. Furthermore, multi-scale modeling approaches that bridge the gap between molecular-level simulations and macroscopic material properties will be essential for predicting the complex behaviors of materials incorporating this compound.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 4-butyl-4'-methoxyazobenzene?
This compound is typically synthesized via diazo-coupling reactions. The process involves coupling a diazonium salt (derived from 4-methoxyaniline) with 4-butylphenol under alkaline conditions. Key steps include:
- Diazotization : 4-Methoxyaniline is treated with nitrous acid (HNO₂) in acidic media (HCl) to form the diazonium salt.
- Coupling : The diazonium salt reacts with 4-butylphenol in a basic solution (e.g., NaOH) to form the azo bond.
- Purification : Crude product is purified via recrystallization (e.g., using ethanol/water mixtures) and verified by ¹H NMR (e.g., aromatic proton shifts at δ 7.8–8.2 ppm) and FT-IR (N=N stretching at ~1450 cm⁻¹) .
Basic: How is the phase transition behavior of this compound characterized in liquid crystalline systems?
The compound exhibits nematic-isotropic phase transitions critical for photoresponsive applications. Characterization involves:
- Differential Scanning Calorimetry (DSC) : Measures transition temperatures (e.g., TNI = 45°C, TKN = 35°C for BMAB in LC-K15 blends) .
- Polarized Optical Microscopy (POM) : Observes birefringence changes during phase transitions.
- X-ray Diffraction (XRD) : Confirms molecular packing in crystalline/nematic phases.
Advanced: How does encapsulation in metal–organic frameworks (MOFs) enhance the photoisomerization efficiency of this compound?
Encapsulation in MOFs like Zn2(BDC)2(DABCO) restricts molecular motion, enabling solid-state E/Z isomerization with near-quantitative efficiency under 365 nm light. Key findings:
- Energy Density : 101 J g⁻¹ stored via Z-isomer metastability.
- Thermal Relaxation : Half-life of Z-isomer is 6 days at ambient temperature (dark storage).
- Methodology : UV-Vis spectroscopy tracks isomerization kinetics, while calorimetry quantifies energy release .
Advanced: What strategies mitigate data contradictions in thermal relaxation studies of this compound derivatives?
Discrepancies in half-life measurements (e.g., ambient vs. controlled humidity) are addressed by:
- Environmental Control : Use of inert atmospheres (N₂ glovebox) to prevent moisture/oxygen interference.
- Isolation of Variables : Separate studies on substituent effects (e.g., alkyl chain length) vs. host matrix interactions (MOFs vs. polymers).
- Cross-Validation : Combining DSC, time-resolved FT-IR, and computational modeling (DFT) to reconcile kinetic data .
Advanced: How is this compound integrated into side-chain liquid crystalline polymers for optoelectronic applications?
The compound is grafted as a side-chain moiety in polymers via atom transfer radical polymerization (ATRP) :
- Synthesis : Methacrylate monomers functionalized with this compound are polymerized using CuBr/PMDETA catalysts.
- Characterization : Gel permeation chromatography (GPC) confirms molecular weight control (Đ < 1.2).
- Functionality : Photoinduced alignment changes modulate refractive indices, applicable in tunable diffraction gratings .
Basic: What analytical techniques are essential for verifying the structural integrity of this compound?
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 297.2).
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (≥98% by area normalization).
- Elemental Analysis : Validates C, H, N composition (theoretical: C 77.3%, H 7.2%, N 9.4%) .
Advanced: How do substituent positions (butyl vs. methoxy) influence the photoresponsive kinetics of this compound?
- Butyl Group : Enhances solubility in hydrophobic matrices (e.g., MOFs) and stabilizes Z-isomer via steric hindrance.
- Methoxy Group : Electron-donating effects redshift absorption maxima (λmax ~365 nm), improving overlap with UV light sources.
- Kinetic Analysis : Time-resolved UV-Vis spectroscopy quantifies rate constants (kE→Z and kZ→E) under varied substituent configurations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
